

Application Notes and Protocols for Intrathecal Administration of Methiodal

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Compound of Interest

Compound Name: **Methiodal**
Cat. No.: **B089705**

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Disclaimer: **Methiodal** (also known as sodium iodomethanesulfonate) is an iodinated contrast medium that is considered obsolete and is not known to be marketed anywhere in the world.[\[1\]](#) Its historical use for myelography (radiographic imaging of the spinal cord) was associated with severe complications, most notably adhesive arachnoiditis, a painful and debilitating inflammatory condition of the spinal meninges.[\[1\]](#)[\[2\]](#) The following information is provided for historical and research purposes only and does not constitute a recommendation or protocol for current use. Modern imaging techniques, such as Magnetic Resonance Imaging (MRI), and safer contrast agents have largely replaced the procedures described herein.[\[3\]](#)[\[4\]](#)

Application Notes

Historical Context and Use

Methiodal was a water-soluble, iodinated contrast agent employed for radiographic examinations of the spinal canal, a procedure known as myelography.[\[1\]](#) This technique was used to diagnose pathologies of the spinal cord, such as tumors, cysts, and spinal cord injuries, before the widespread availability of MRI.[\[3\]](#) The procedure involved the direct injection of the contrast medium into the subarachnoid space to enhance the visibility of intraspinal structures on X-ray images.[\[5\]](#) Due to its water-soluble nature, it did not need to be removed after the procedure, unlike the oil-based agents (e.g., iofendylate/Pantopaque) used during the same era, which also carried a high risk of causing arachnoiditis.[\[3\]](#)[\[6\]](#)

Chemical and Physical Properties

Methiodal is the sodium salt of iodomethanesulfonic acid. Its properties as a contrast agent are derived from the high atomic number of iodine, which attenuates X-rays, creating contrast on radiographic images.[7]

Property	Data	Reference
IUPAC Name	Sodium iodomethanesulfonate	[1]
Molecular Formula	$\text{CH}_2\text{INaO}_3\text{S}$	[1]
Molar Mass	$243.98 \text{ g}\cdot\text{mol}^{-1}$	[1]
Type	Ionic, Water-Soluble Contrast Medium	
Excretion	Primarily via renal excretion after absorption from the cerebrospinal fluid (CSF) into the bloodstream.	[8]

Significant Risks and Complications

The primary reason for the discontinuation of **Methiodal** was its association with severe, irreversible complications. Researchers and clinicians working with any historical compounds must be aware of these significant risks.

- Adhesive Arachnoiditis: The most severe complication linked to **Methiodal** is adhesive arachnoiditis.[1] This is a chronic, painful condition where inflammation leads to scar tissue formation that can cause nerve roots to clump together, leading to neurological deficits and chronic pain.[2]
- Neurotoxicity: Like other early contrast agents, **Methiodal** carried a risk of neurotoxicity. Direct administration into the cerebrospinal fluid bypasses the blood-brain barrier, making the central nervous system highly susceptible to irritation or damage from the agent.[9][10]
- General Complications of Intrathecal Injection: The procedure itself carries risks common to all intrathecal administrations, including post-dural puncture headache, infection (meningitis), bleeding, and nerve injury.[11][12][13]

Historical Protocol: General Myelography with Water-Soluble Contrast

The following is a generalized description of the historical procedure for myelography using a water-soluble contrast agent like **Methiodal**. This is not a validated or recommended protocol for current use. Specific quantitative data for **Methiodal**, such as precise dosages and injection volumes, are not well-documented in modern literature. The procedure was typically performed by a radiologist using fluoroscopic guidance.

Patient Preparation

- Medication Review: Patients were advised to discontinue medications that could lower the seizure threshold for approximately 48 hours before the procedure.[\[8\]](#)
- Hydration: Ensuring the patient was well-hydrated was important to promote renal clearance of the contrast agent after its absorption into the bloodstream.[\[8\]](#)
- Informed Consent: The risks and benefits of the procedure were discussed with the patient.

Equipment

- Sterile myelography tray
- Fluoroscopy C-arm or table
- Spinal needles (size varied, e.g., 20-22 gauge)
- Contrast agent (**Methiodal**)
- Local anesthetic (e.g., lidocaine)
- Sterile drapes, gloves, and antiseptic solution

Administration Procedure

The workflow for historical myelography involved patient positioning, sterile preparation, lumbar puncture, contrast injection, and imaging.

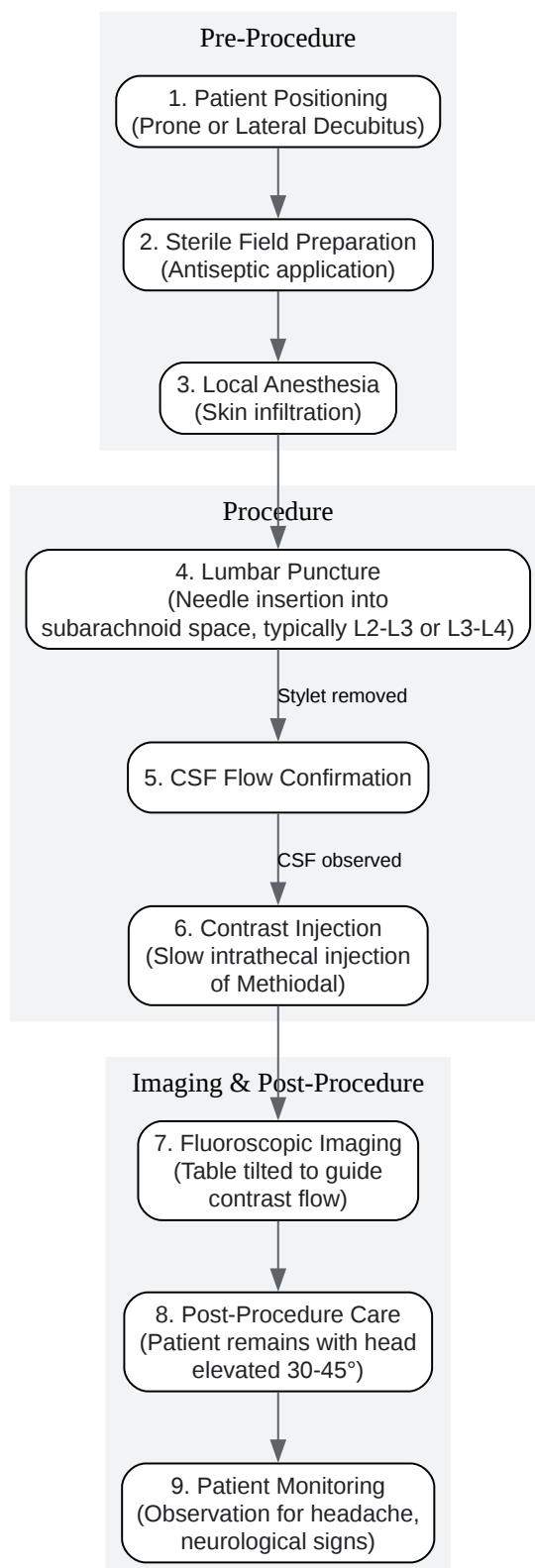
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Diagram of the historical myelography workflow.

- Patient Positioning: The patient was typically placed in a lateral decubitus (side-lying) or prone position to facilitate lumbar puncture.
- Lumbar Puncture: Using aseptic technique, a spinal needle was inserted into the subarachnoid space, usually at the L2-L3 or L3-L4 vertebral interspace to avoid the spinal cord, which terminates around L1-L2.[14]
- CSF Confirmation: Successful entry into the subarachnoid space was confirmed by the free flow of cerebrospinal fluid upon removal of the needle's stylet.[14]
- Contrast Injection: A volume of CSF, often equivalent to the volume of contrast to be injected, was sometimes removed.[10] The **Methiodal** solution was then injected slowly into the intrathecal space.[15]
- Imaging: Under fluoroscopic guidance, the patient and the table were tilted (Trendelenburg and reverse Trendelenburg positions) to use gravity to control the flow of the hyperbaric contrast agent along the spinal canal to the specific region of interest (lumbar, thoracic, or cervical).[3] Multiple X-ray images were taken.

Post-Procedure Care

- To prevent the contrast medium from flowing intracranially and to reduce the risk of headaches, patients were instructed to remain with their head and shoulders elevated (e.g., 30-45 degrees) for several hours post-procedure.
- Continued hydration was encouraged to facilitate the clearance of the contrast agent.
- Patients were monitored for adverse reactions, including severe headache, nausea, vomiting, or neurological symptoms.[8]

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- To cite this document: BenchChem. [Application Notes and Protocols for Intrathecal Administration of Methiodal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089705#intrathecal-administration-techniques-for-methiodal>]

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